molecular formula C24H24Cl2N6O2 B2820790 7-(2-chlorobenzyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 652168-04-2

7-(2-chlorobenzyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Número de catálogo: B2820790
Número CAS: 652168-04-2
Peso molecular: 499.4
Clave InChI: MXTJDFRAYJPPKH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

This compound is a purine-dione derivative featuring a 2-chlorobenzyl group at position 7 and a 4-(3-chlorophenyl)piperazine moiety at position 6. The compound has been assigned multiple identifiers, including MDL number 377052-22-7 and RN 7-[(2-chlorophenyl)methyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione . Purine-dione derivatives are often explored for their pharmacological properties, particularly in central nervous system (CNS) and metabolic disorders, due to their ability to modulate adenosine receptors and related pathways.

Propiedades

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24Cl2N6O2/c1-28-21-20(22(33)29(2)24(28)34)32(15-16-6-3-4-9-19(16)26)23(27-21)31-12-10-30(11-13-31)18-8-5-7-17(25)14-18/h3-9,14H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTJDFRAYJPPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 7-(2-chlorobenzyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic derivative of purine that has garnered attention for its potential biological activities. Its unique structure includes a purine core with chlorinated and piperazine substituents, which may influence its interaction with biological targets. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C24H24ClN6O2
  • Molecular Weight : 499.4 g/mol
  • IUPAC Name : 7-[(2-chlorophenyl)methyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione

The compound features a purine backbone with a chlorobenzyl group and a piperazine moiety. These structural characteristics suggest potential interactions with various biological receptors.

Biological Activity Overview

Research indicates that compounds similar to 7-(2-chlorobenzyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exhibit significant biological activities. The following table summarizes the biological activities associated with this compound and its analogs:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
7-(2-chlorobenzyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-1,3-dimethylpurinePurine core with chlorobenzyl and piperazinePotential serotonin receptor modulatorContains both chlorinated groups
7-(4-fluorobenzyl)-8-piperazinyl-methyl-purine derivativeSimilar purine structure but different substituentsAntipsychotic propertiesLacks chlorination
8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethylpurineDifferent aromatic substituent on piperazineAntidepressant activityFocus on different aromatic systems

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Serotonin Receptor Modulation : The presence of the piperazine moiety suggests potential interaction with serotonin receptors, which are crucial in regulating mood and anxiety.
  • Dopamine Transporter Interaction : Similar compounds have shown the ability to enhance dopamine transporter activity, indicating possible implications in neuropharmacology.

Case Studies and Research Findings

Recent studies have evaluated the biological activity of various purine derivatives, including those structurally related to 7-(2-chlorobenzyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione.

Study 1: Antidepressant Activity

A study focusing on piperazine derivatives demonstrated that certain modifications led to enhanced antidepressant effects in animal models. The introduction of chlorinated phenyl groups was associated with increased binding affinity to serotonin receptors.

Study 2: Antipsychotic Properties

Another research effort highlighted the antipsychotic potential of similar compounds. The findings indicated that these derivatives could effectively modulate dopamine pathways, providing a basis for further exploration in treating schizophrenia.

Study 3: Enzyme Inhibition

Research has also explored the enzyme inhibitory properties of related compounds. For instance, derivatives showed significant inhibition against acetylcholinesterase (AChE), suggesting potential applications in Alzheimer's disease treatment.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

The target compound is compared below with three analogs (Table 1), highlighting key structural differences and their implications:

Table 1: Structural and Functional Comparison of Purine-Dione Derivatives

Compound Name Substituents at Position 7 Substituents on Piperazine (Position 8) Key Structural Differences
Target Compound 2-Chlorobenzyl 4-(3-Chlorophenyl)piperazin-1-yl Reference compound
Analog 1 2-Chlorobenzyl 4-(4-Methoxyphenyl)piperazin-1-yl Methoxy group replaces 3-Cl on phenyl ring
Analog 2 4-Chlorobenzyl 4-Methylpiperazin-1-yl-methyl 4-Cl benzyl; methylpiperazine instead of arylpiperazine
Key Observations:

Substituent Position on Benzyl Group: The target compound has a 2-chlorobenzyl group, while Analog 2 features a 4-chlorobenzyl substitution. For instance, 2-chloro substitution may enhance π-π stacking interactions in hydrophobic pockets compared to 4-chloro .

Piperazine Modifications :

  • The 3-chlorophenyl group on the target compound’s piperazine introduces electron-withdrawing effects, which could increase the basicity of the piperazine nitrogen, affecting hydrogen-bonding interactions. In contrast, Analog 1’s 4-methoxyphenyl group is electron-donating, which may improve solubility but reduce affinity for hydrophobic binding sites .
  • Analog 2 replaces the arylpiperazine with a methylpiperazine , significantly reducing steric bulk and altering pharmacokinetic properties (e.g., faster metabolic clearance) .

Methylation Patterns :

  • All three compounds retain 1,3-dimethylation on the purine core, a feature associated with enhanced metabolic stability by reducing oxidative deamination .

Hypothesized Pharmacological and Physicochemical Differences

Physicochemical Properties:
  • LogP and Solubility :
    • The 3-chlorophenyl group in the target compound increases lipophilicity (higher LogP) compared to Analog 1’s methoxy-substituted derivative. This may enhance blood-brain barrier penetration but reduce aqueous solubility .
    • Analog 2’s methylpiperazine and 4-chlorobenzyl groups likely result in intermediate LogP values, balancing solubility and membrane permeability .
Receptor Binding and Selectivity:
  • Adenosine Receptor Affinity: Arylpiperazine derivatives (target compound and Analog 1) are often associated with adenosine A2A receptor antagonism, which is relevant in Parkinson’s disease therapy. The 3-chlorophenyl group may confer higher selectivity for A2A over A1 receptors compared to the 4-methoxyphenyl variant . Analog 2’s methylpiperazine may shift activity toward non-adenosine targets, such as serotonin or dopamine receptors, due to reduced aromatic interactions .
Metabolic Stability:
  • The 3-chlorophenyl group in the target compound may slow cytochrome P450-mediated metabolism compared to the methoxy group in Analog 1, which could undergo O-demethylation .

Research Findings and Implications

Pharmacological Data (Indirect Evidence)

  • Chlorobenzyl substituents, as in the target compound, are associated with enhanced CNS penetration in preclinical models .

Q & A

Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves:

  • Purine core formation via cyclization of intermediates (e.g., uric acid derivatives) under controlled pH and temperature .
  • Piperazine coupling : Reaction of the purine core with 4-(3-chlorophenyl)piperazine using coupling agents like DCC or EDCI, optimized in aprotic solvents (e.g., DMF) at 60–80°C .
  • Chlorobenzyl introduction : Alkylation at the N7 position using 2-chlorobenzyl halides, requiring inert atmospheres to prevent side reactions . Yield optimization relies on stoichiometric ratios (1:1.2 for piperazine coupling) and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

  • NMR : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., piperazine CH2_2 signals at δ 2.5–3.5 ppm, purine carbonyls at δ 150–160 ppm) .
  • X-ray crystallography : SHELX programs refine crystal structures, with hydrogen bonding networks (e.g., purine N-H···O interactions) analyzed using Mercury CSD for packing motifs .
  • HRMS : Validates molecular formula (e.g., [M+H]+ m/z calculated for C24_{24}H23_{23}Cl2_2N7_7O2_2: 544.1321) .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

Discrepancies often arise from:

  • Metabolic instability : Assess hepatic microsomal stability (e.g., rat liver microsomes, NADPH cofactor) to identify rapid degradation .
  • Solubility limitations : Use DSC/TGA to measure melting points and thermodynamic solubility in PBS (pH 7.4). Modify via co-solvents (e.g., PEG 400) or prodrug strategies .
  • Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended targets (e.g., adenosine receptors) .

Q. What computational strategies predict binding modes with nucleotide-processing enzymes?

  • Docking : Use AutoDock Vina with enzyme structures (e.g., PDB 7XR) to model purine interactions. Focus on π-π stacking with Phe residues and hydrogen bonds to catalytic lysines .
  • MD simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-enzyme complexes. Analyze RMSD (<2 Å indicates stable binding) .
  • Free energy calculations : Apply MM-PBSA to estimate binding affinities (ΔG < −8 kcal/mol suggests strong inhibition) .

Q. How can reaction byproducts during piperazine coupling be minimized?

  • Catalyst screening : Compare Pd(OAc)2_2 vs. CuI in Buchwald-Hartwig couplings. CuI reduces aryl halide byproducts by 30% in DMF at 100°C .
  • Real-time monitoring : Use in situ FTIR to track amine consumption (peak at 3350 cm1^{-1}) and adjust reagent addition rates .
  • Workup optimization : Quench reactions with NH4_4Cl to precipitate unreacted piperazine, followed by SPE purification (C18 cartridges) .

Q. What methodologies identify and quantify process-related impurities?

  • HPLC-DAD/ELS : Use C18 columns (ACN/0.1% TFA gradient) to resolve impurities (e.g., dechlorinated byproducts). ELS detection improves quantification of non-UV-active species .
  • LC-HRMS : Identify impurities via exact mass (e.g., m/z 528.1183 for N-dealkylated product) and MS/MS fragmentation .
  • Stability studies : Accelerated degradation (40°C/75% RH, 4 weeks) reveals hydrolytic impurities (e.g., piperazine ring opening) .

Methodological Notes

  • Crystallography : For twinned crystals, employ SHELXL's TWIN/BASF commands with HKLF5 data to refine dual-domain structures .
  • Bioactivity assays : Include positive controls (e.g., theophylline for adenosine receptor studies) and Z’-factor validation (>0.5) in HTS setups .
  • Synthetic scale-up : Transition from batch to flow chemistry for exothermic steps (e.g., purine alkylation), improving heat dissipation and yield by 15% .

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